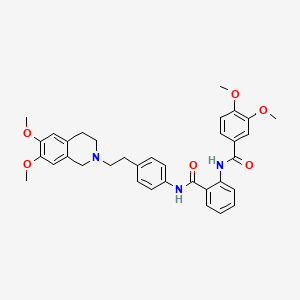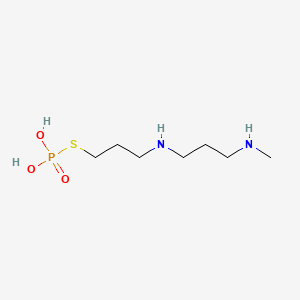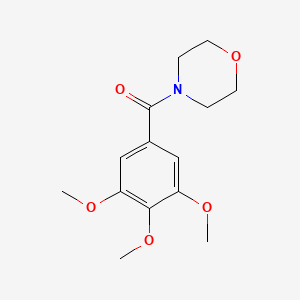
Trimetozine
Vue d'ensemble
Description
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La trimétozine est synthétisée en faisant réagir le chlorure de 3,4,5-triméthoxybenzoyle avec la morpholine en présence d'hydroxyde de sodium . La réaction se déroule comme suit :
Formation du chlorure de 3,4,5-triméthoxybenzoyle : Il est généralement préparé en faisant réagir l'acide 3,4,5-triméthoxybenzoïque avec du chlorure de thionyle (SOCl2).
Réaction avec la morpholine : Le chlorure de 3,4,5-triméthoxybenzoyle est ensuite mis à réagir avec la morpholine en présence d'hydroxyde de sodium pour former la trimétozine.
Méthodes de Production Industrielle : La production industrielle de la trimétozine suit la même voie de synthèse, mais elle est mise à l'échelle pour répondre à des quantités plus importantes. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de Réactions : La trimétozine subit diverses réactions chimiques, notamment :
Oxydation : La trimétozine peut être oxydée pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir la trimétozine en ses formes réduites.
Substitution : La trimétozine peut subir des réactions de substitution nucléophile.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l'hydroxyde de sodium (NaOH) et l'hydroxyde de potassium (KOH).
Principaux Produits Formés :
Oxydation : Dérivés oxydés de la trimétozine.
Réduction : Formes réduites de la trimétozine.
Substitution : Dérivés substitués selon le nucléophile utilisé.
4. Applications de la Recherche Scientifique
Chimie : Utilisée comme réactif en synthèse organique et comme composé modèle dans les études de mécanisme réactionnel.
Biologie : Étudiée pour ses effets sur les processus cellulaires et son potentiel comme outil biochimique.
Médecine : Utilisée principalement comme sédatif et tranquillisant dans le traitement de l'anxiété.
Industrie : Utilisée dans la production de produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres composés.
5. Mécanisme d'Action
Le mécanisme d'action exact de la trimétozine n'est pas entièrement compris . On pense qu'elle exerce ses effets en interagissant avec les systèmes de neurotransmetteurs dans le cerveau, ce qui explique ses propriétés sédatives et tranquillisantes . Les cibles moléculaires et les voies impliquées sont encore à l'étude.
Composés Similaires :
Trimétazidine : Un autre composé utilisé pour ses propriétés anti-ischémiques.
Dérivés de la morpholine : Des composés qui partagent la partie morpholine et présentent des effets pharmacologiques similaires.
Unicité de la trimétozine : La trimétozine est unique en raison de sa structure chimique spécifique, qui comprend le groupe 3,4,5-triméthoxyphényle et la partie morpholine. Cette combinaison confère des propriétés pharmacologiques distinctes, ce qui la rend efficace comme sédatif et tranquillisant .
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Primarily used as a sedative and tranquilizer in the treatment of anxiety.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The exact mechanism of action of Trimetozine is not fully understood . it is believed to exert its effects by interacting with neurotransmitter systems in the brain, leading to its sedative and tranquilizing properties . The molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Trimetazidine: Another compound used for its anti-ischemic properties.
Morpholine Derivatives: Compounds that share the morpholine moiety and exhibit similar pharmacological effects.
Uniqueness of Trimetozine: this compound is unique due to its specific chemical structure, which includes the 3,4,5-trimethoxyphenyl group and the morpholine moiety. This combination imparts distinct pharmacological properties, making it effective as a sedative and tranquilizer .
Propriétés
IUPAC Name |
morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVOEFLBOSSYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023713 | |
| Record name | Trimetozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-41-6 | |
| Record name | Trimetozine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimetozine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIMETOZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TRIMETOZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimetozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimetozine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETOZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31EPT7G9PL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Trimetozine and its potential therapeutic applications?
A1: While the exact mechanism of action of this compound remains unclear, preliminary research suggests it might possess anxiolytic properties [, ]. A newly synthesized analogue, LQFM289, derived from molecular hybridization of this compound with Butylatedhydroxytoluene (BHT), has demonstrated promising results in early trials for anxiety treatment []. This suggests that this compound's therapeutic potential might stem from its antioxidant properties, possibly by mitigating oxidative stress, a factor implicated in various psychological disorders []. Further research is necessary to fully elucidate its mechanism of action and confirm its therapeutic benefits.
Q2: What is the structural characterization of this compound?
A2: Although specific spectroscopic data is limited in the provided research, this compound's molecular formula is C14H19NO4 [].
Q3: Can you describe the process of this compound purification using liquid-liquid extraction?
A3: Liquid-liquid extraction serves as a crucial step in the purification of this compound [, ]. Researchers have developed a three-stage countercurrent liquid-liquid extraction platform to separate this compound from impurities using a washing solvent []. This platform allows for precise control of various parameters, including flow rates, temperature, and stirring speed. Inline IR sensors and Partial Least Squares models are employed to monitor and quantify the partitioning of different analytes during the extraction process [].
Q4: Are there any computational studies investigating this compound and its analogues?
A4: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure of LQFM289, a novel this compound analogue []. These calculations revealed structural similarities between LQFM289 and its precursor molecules, this compound and BHT, suggesting a potential relationship between the electronic structure and the compound's pharmacophoric performance [].
Q5: What analytical techniques are employed to study this compound?
A5: Several analytical methods have been used in this compound research. Gas chromatography has been employed to simultaneously determine the glucuronides of this compound in human urine []. Additionally, electrochemical techniques, specifically voltammetry, have been utilized to study the redox properties of LQFM289 []. Further research is needed to explore and validate additional analytical methods for characterizing and quantifying this compound and its metabolites.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
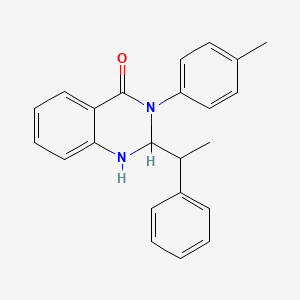
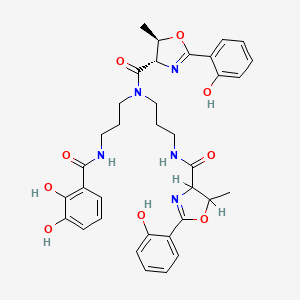
![[(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[(4-cyano-3-methoxyphenyl)carbamoylamino]phenyl]ethyl]carbamate](/img/structure/B1683580.png)
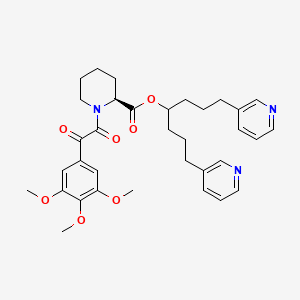
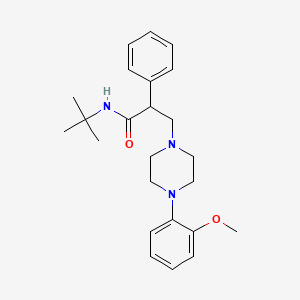
![(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide](/img/structure/B1683584.png)

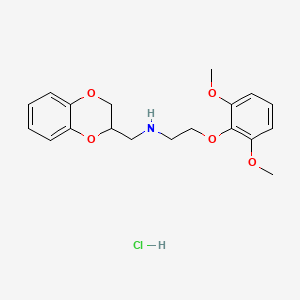

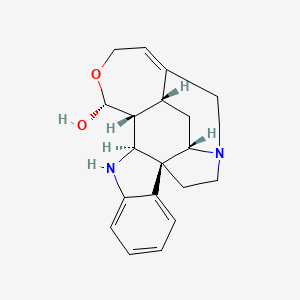
![methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1683589.png)
![17-beta-Hydroxy-17-alpha-ethynyl-5-alpha-androstano[3,2-beta]pyrimido[1,2-alpha]benzimidazole](/img/structure/B1683591.png)
